4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O3S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.14740976 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, a compound with the CAS number 1019098-83-9, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly its antimicrobial and anticancer properties.
The molecular formula of the compound is C23H24N6O3S, with a molecular weight of 464.5 g/mol. Its structure includes a methoxy group, dimethyl groups, and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit promising antimicrobial properties. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influence the antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Key Findings:
- Increased Activity: The introduction of hydrophobic groups enhances the activity against pathogens like E. coli and S. aureus. Specifically, compounds with dimethyl substitutions exhibited higher potency compared to their counterparts with fewer substitutions .
- Mechanism of Action: The antimicrobial effect is believed to be linked to the inhibition of bacterial folate synthesis pathways, a common mechanism among sulfonamides .
Compound | Activity Against E. coli | Activity Against S. aureus | Notes |
---|---|---|---|
3a | Low | Low | Baseline sulfanilamide derivative |
3b | Moderate | Moderate | Acetyl substitution enhances activity |
3c | High | Moderate | Guanidino substitution significantly increases activity |
3l | Highest | Moderate | Dimethyl groups improve overall efficacy |
Anticancer Activity
The compound also shows potential as an anticancer agent. Studies have highlighted its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies:
- Cell Line Studies: In vitro studies on glioblastoma cells indicated that derivatives of this compound could reduce cell viability significantly, suggesting potential as a therapeutic agent for brain tumors .
- Molecular Docking Studies: Computational analyses have shown favorable binding interactions with targets involved in cancer progression, including kinases and transcription factors associated with tumor growth .
Structure-Activity Relationship (SAR)
A thorough SAR study has been conducted to understand how different substitutions affect the biological activities of this compound. The presence of electron-donating groups like methoxy has been correlated with increased biological activity due to enhanced solubility and interaction with biological targets.
Notable Observations:
Eigenschaften
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-14-20(16(2)13-19(15)31-3)32(29,30)27-18-7-5-17(6-8-18)24-21-9-10-22(26-25-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRYSHZAZJNFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.